

# 4-(Piperidin-1-ylmethyl)aniline CAS number and properties

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## Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)aniline

Cat. No.: B181955

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## Technical Guide: 4-(Piperidin-1-ylmethyl)aniline

CAS Number: 29608-05-7

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4-(Piperidin-1-ylmethyl)aniline**, a versatile secondary amine that serves as a crucial intermediate in synthetic chemistry. With the CAS number 29608-05-7, this compound is a valuable building block in the development of a wide range of biologically active molecules.<sup>[1][2]</sup> Its structure, featuring a reactive aniline moiety and a piperidine ring, makes it a key component in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.<sup>[1][2]</sup> This document details the compound's chemical and physical properties, provides a representative experimental protocol for its synthesis via reductive amination, outlines its known applications in drug discovery, and presents essential safety and handling information.

### Chemical and Physical Properties

**4-(Piperidin-1-ylmethyl)aniline** is a solid at room temperature, typically appearing as a slightly brown powder.<sup>[3]</sup> Its chemical structure combines an aromatic aniline ring with a saturated heterocyclic piperidine ring, linked by a methylene bridge. This combination of functionalities

imparts specific reactivity and solubility characteristics that are advantageous for its use in organic synthesis.[3] The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	29608-05-7	[4]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub>	[4]
Molecular Weight	190.28 g/mol	[4]
IUPAC Name	4-(piperidin-1-ylmethyl)aniline	[4]
Appearance	Slightly brown powder	[3]
Melting Point	80-93 °C	[3][4]
Boiling Point	308.7 °C at 760 mmHg	[4]
Density	1.068 g/cm <sup>3</sup>	[4]
Flash Point	126.4 °C	[4]
pKa	9.70 ± 0.10 (Predicted)	[4]
LogP	1.9 (Computed)	[4]
Storage Temperature	0-8 °C, Inert atmosphere	[3][4]

## Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **4-(Piperidin-1-ylmethyl)aniline** is the reductive amination of 4-aminobenzaldehyde with piperidine.[5][6] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a frequently used reducing agent for this transformation due to its mildness and selectivity.[5]

### Representative Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of **4-(Piperidin-1-ylmethyl)aniline**.

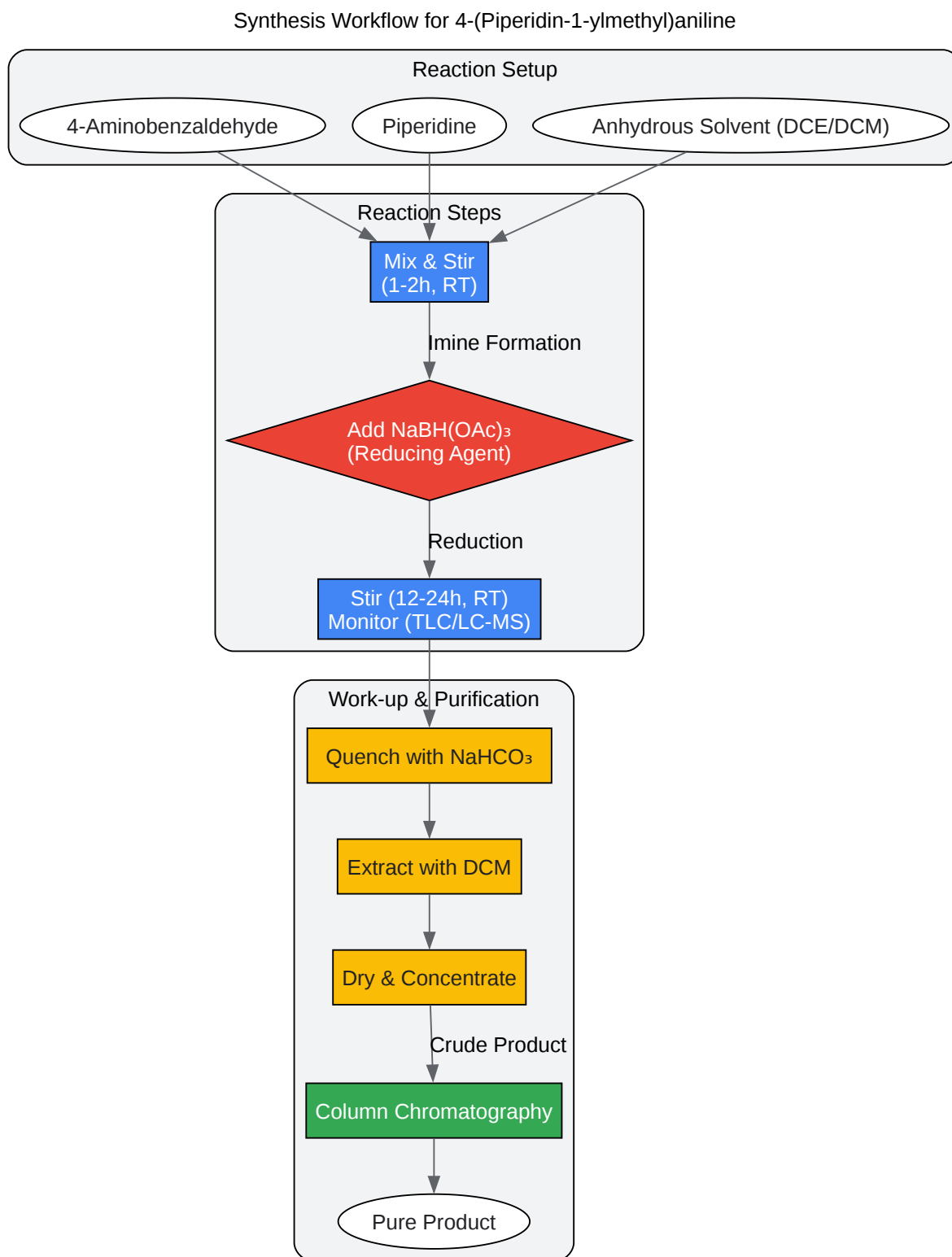
## Materials:

- 4-Aminobenzaldehyde
- Piperidine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic Acid (optional, as catalyst)
- Saturated aqueous sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

## Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 eq) and dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
- **Amine Addition:** Add piperidine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Product:** The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-(Piperidin-1-ylmethyl)aniline**.



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Caption: Synthetic workflow via reductive amination.

## Biological Activity and Applications in Drug Development

While specific biological activities of **4-(Piperidin-1-ylmethyl)aniline** itself are not extensively documented, its true value lies in its role as a versatile pharmaceutical intermediate.<sup>[1][2]</sup> The 4-anilinopiperidine scaffold is a well-established pharmacophore found in a variety of potent therapeutic agents.

- **Neurological Disorders:** Derivatives of this compound are widely utilized in the development of agents targeting the central nervous system. The piperidine ring can enhance solubility and bioavailability, properties that are crucial for drugs targeting neurological disorders.<sup>[1][2]</sup>
- **Kinase Inhibitors:** The structure serves as a key intermediate in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.<sup>[3]</sup>
- **Opioid Receptor Modulation:** The broader class of 4-anilidopiperidine analogues has been extensively studied for their interaction with opioid receptors, forming the basis for potent analgesics.<sup>[7]</sup>

The primary amino group of the aniline moiety provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

## Safety and Handling

**4-(Piperidin-1-ylmethyl)aniline** is classified as harmful and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Information	Details	Source(s)
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[4]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled.	[4]
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.	[4]
Hazard Codes	C (Corrosive)	[4]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system and skin.	[4]

## Conclusion

**4-(Piperidin-1-ylmethyl)aniline** is a compound of significant interest to the medicinal and synthetic chemistry communities. Its straightforward synthesis, coupled with the versatile reactivity of its aniline and piperidine moieties, establishes it as a valuable building block for the creation of complex molecules with potential therapeutic applications. While further research is needed to elucidate any intrinsic biological activity, its role as a key intermediate in the development of drugs for neurological disorders and other conditions is well-recognized. Proper adherence to safety protocols is essential when handling this corrosive and harmful compound.

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